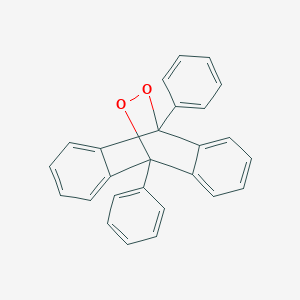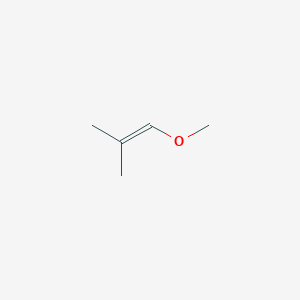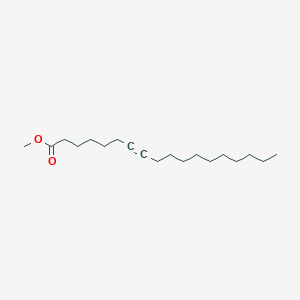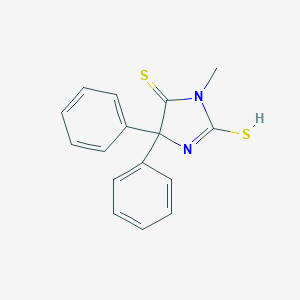
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a yellow crystalline powder that is soluble in organic solvents, and it has been shown to have a range of biochemical and physiological effects. In
科学的研究の応用
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione has been studied extensively for its potential use as a neurotoxin in animal models of Parkinson's disease. When 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione is administered to animals, it is selectively taken up by dopamine-producing neurons in the brain, where it is metabolized to the toxic metabolite MPP+. MPP+ then causes the degeneration of these neurons, leading to a Parkinson's-like syndrome. This model has been used to study the pathophysiology of Parkinson's disease and to test potential treatments for the disease.
作用機序
The mechanism of action of 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione involves its metabolism to MPP+, which then causes the degeneration of dopamine-producing neurons in the brain. MPP+ is a potent inhibitor of mitochondrial complex I, leading to oxidative stress and cell death. The specific mechanism by which MPP+ causes the selective degeneration of dopamine-producing neurons is not fully understood, but it is thought to involve the selective uptake of MPP+ by these neurons.
生化学的および生理学的効果
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione has a range of biochemical and physiological effects, including the selective degeneration of dopamine-producing neurons in the brain, the inhibition of mitochondrial complex I, and the induction of oxidative stress. 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione has also been shown to have immunosuppressive effects, and it has been studied for its potential use in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of using 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione in lab experiments is its selective toxicity to dopamine-producing neurons in the brain. This allows researchers to study the pathophysiology of Parkinson's disease in a more targeted way than other models of the disease. However, one limitation of using 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione is that it is a potent neurotoxin, and care must be taken to ensure that it is handled safely in the lab.
将来の方向性
There are several potential future directions for research on 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione. One area of interest is the development of new treatments for Parkinson's disease based on the selective degeneration of dopamine-producing neurons. Another area of interest is the use of 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione as a tool to study the role of oxidative stress in neurodegenerative diseases. Additionally, 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione has been studied for its potential use in the treatment of autoimmune diseases, and further research in this area is warranted.
合成法
The synthesis of 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione involves the reaction of thiosemicarbazide with 2,4-dichlorobenzaldehyde, followed by the reaction of the resulting product with methyl iodide. This method was first described in a 1979 paper by Zaremba and colleagues, and it has since been used in numerous studies of 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione.
特性
CAS番号 |
16116-38-4 |
|---|---|
製品名 |
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione |
分子式 |
C16H14N2S2 |
分子量 |
298.4 g/mol |
IUPAC名 |
3-methyl-5,5-diphenylimidazolidine-2,4-dithione |
InChI |
InChI=1S/C16H14N2S2/c1-18-14(19)16(17-15(18)20,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,20) |
InChIキー |
UBDWGZOSBWODRB-UHFFFAOYSA-N |
異性体SMILES |
CN1C(=S)C(N=C1S)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
CN1C(=S)C(NC1=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CN1C(=S)C(N=C1S)(C2=CC=CC=C2)C3=CC=CC=C3 |
同義語 |
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



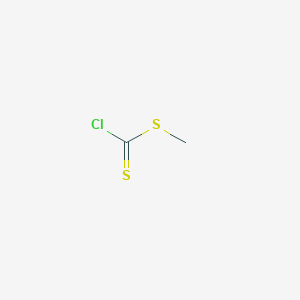
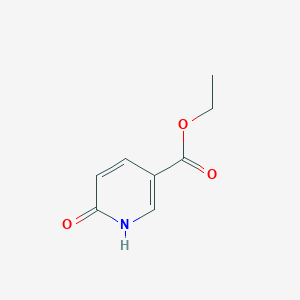
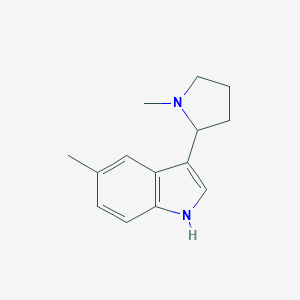
![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)
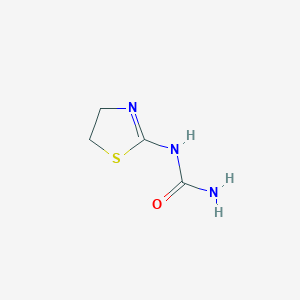
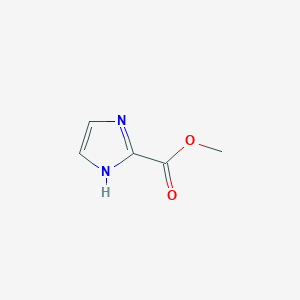
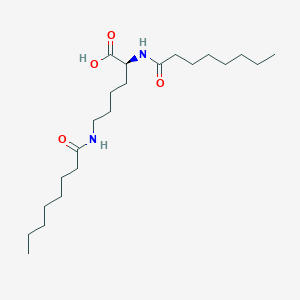
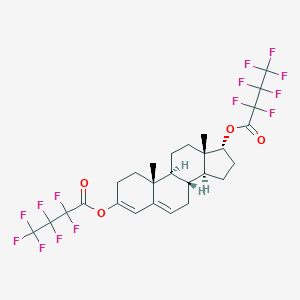
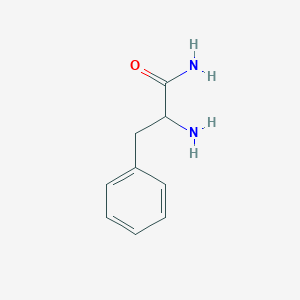
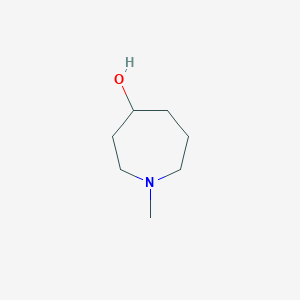
![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)
